1-Benzyl-3-hydroxypiperidine-3-carbonitrile chemical structure
1-Benzyl-3-hydroxypiperidine-3-carbonitrile chemical structure
An In-depth Technical Guide to 1-Benzyl-3-hydroxypiperidine-3-carbonitrile: Structure, Synthesis, and Synthetic Potential
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of 1-Benzyl-3-hydroxypiperidine-3-carbonitrile, a key synthetic intermediate. We will delve into its molecular architecture, a robust synthesis protocol grounded in fundamental reaction mechanisms, and its significant potential as a versatile building block for complex molecules in pharmaceutical and chemical research.
Introduction: Unveiling a Privileged Scaffold Intermediate
The piperidine ring is a "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its 3-hydroxy-substituted variant, in particular, offers a valuable combination of structural rigidity, hydrogen bonding capability, and a key stereocenter that can profoundly influence biological activity.[2] 1-Benzyl-3-hydroxypiperidine-3-carbonitrile is a strategically designed intermediate that incorporates this valuable scaffold.
The molecule's structure is defined by three key components:
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A Piperidine Core: A six-membered saturated heterocycle containing a nitrogen atom.[3]
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An N-Benzyl Protecting Group: This group renders the piperidine nitrogen non-basic and can be selectively removed in later synthetic steps, allowing for further functionalization.[4][5]
-
A Cyanohydrin Moiety: The presence of both a hydroxyl (-OH) and a nitrile (-CN) group on the same carbon (C3) is a hallmark of a cyanohydrin. This functional group is a linchpin for diverse chemical transformations.
This guide will establish the logical basis for its synthesis and explore the chemical reactivity that makes it a valuable precursor for drug development professionals.
Molecular Structure and Physicochemical Properties
The unique arrangement of functional groups in 1-Benzyl-3-hydroxypiperidine-3-carbonitrile dictates its chemical behavior and synthetic utility.
Chemical Identity:
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IUPAC Name: 1-benzyl-3-hydroxy-3-piperidinecarbonitrile
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Molecular Formula: C₁₃H₁₆N₂O
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Molecular Weight: 216.28 g/mol
Structural Features: The molecule possesses a chiral center at the C3 position, meaning it can exist as a racemic mixture of two enantiomers. The tertiary alcohol and the nitrile group are geminally substituted, a classic cyanohydrin arrangement. The nitrogen atom is a tertiary amine, protected by a benzyl group.
Predicted Physicochemical Properties:
| Property | Predicted Value/Observation | Rationale |
| Appearance | Likely a colorless to pale yellow solid or oil. | Based on related compounds like 1-Benzyl-3-hydroxypiperidine.[3][4] |
| Solubility | Soluble in common organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and alcohols. Sparingly soluble in water. | The benzyl and piperidine rings provide nonpolar character, while the hydroxyl group allows for some polarity and hydrogen bonding. |
| Stability | Stable under standard conditions. Should be protected from strong acids, which could hydrolyze the nitrile, and strong oxidizing agents. | Standard for cyanohydrins and benzylamines. |
Synthesis: A Mechanistic Approach to Cyanohydrin Formation
The most logical and efficient synthesis of 1-Benzyl-3-hydroxypiperidine-3-carbonitrile proceeds via the nucleophilic addition of a cyanide anion to the corresponding ketone, 1-Benzyl-3-piperidone. This reaction is a well-established method for forming cyanohydrins and is analogous to the initial step of the Strecker synthesis of α-hydroxy acids.[6][7] The synthesis of the related 1-benzyl-3-hydroxypiperidine-3-carboxylic acid from 1-benzyl-3-piperidone and potassium cyanide strongly supports this proposed pathway, as the cyanohydrin is the direct precursor to the carboxylic acid via hydrolysis.[8]
Experimental Protocol: Synthesis of 1-Benzyl-3-hydroxypiperidine-3-carbonitrile
This protocol is adapted from the initial steps of a documented synthesis of the corresponding carboxylic acid.[8]
Materials:
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1-Benzyl-3-piperidone hydrochloride
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Potassium cyanide (KCN) or Sodium Cyanide (NaCN)
-
Hydrochloric acid (HCl), concentrated
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Tetrahydrofuran (THF)
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Water (deionized)
-
Ether or Dichloromethane (for extraction)
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Magnesium sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄), anhydrous
Procedure:
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Starting Material Preparation: In a reaction vessel equipped with a magnetic stirrer and cooled in an ice bath (0-8 °C), dissolve 1-Benzyl-3-piperidone hydrochloride in a 1:1 mixture of THF and water.
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Acidification: Add a molar equivalent of concentrated hydrochloric acid to the solution. This ensures the formation of hydrocyanic acid (HCN) in situ upon addition of the cyanide salt, which is the active nucleophile.
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Cyanide Addition: Slowly add a slight excess (approx. 1.1 to 1.2 equivalents) of potassium cyanide to the cooled solution. Caution: This step must be performed in a well-ventilated fume hood as it generates highly toxic HCN gas. Maintain the temperature below 8 °C during addition.
-
Reaction: Stir the mixture vigorously at a low temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is consumed.
-
Work-up and Extraction: Once the reaction is complete, carefully neutralize any excess acid. Extract the aqueous mixture multiple times with an organic solvent such as ether or dichloromethane.
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Drying and Isolation: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure to yield the crude 1-Benzyl-3-hydroxypiperidine-3-carbonitrile. The product can be further purified by column chromatography if necessary.
Causality and Mechanistic Insight
The reaction proceeds via a classic nucleophilic addition mechanism. The carbonyl carbon of the 1-benzyl-3-piperidone is electrophilic. The cyanide ion (CN⁻), a potent nucleophile, attacks this carbon, breaking the C=O pi bond and forming a tetrahedral intermediate (an alkoxide). Subsequent protonation of this alkoxide intermediate by water or a weak acid present in the medium yields the final cyanohydrin product.
Workflow Visualization
Caption: Synthetic workflow for 1-Benzyl-3-hydroxypiperidine-3-carbonitrile.
Reactivity and Synthetic Applications
The true value of 1-Benzyl-3-hydroxypiperidine-3-carbonitrile lies in the orthogonal reactivity of its functional groups, which allows for selective transformations.
Key Reactive Sites:
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The Nitrile Group: This is a highly versatile functional handle.
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Hydrolysis: It can be hydrolyzed under acidic or basic conditions to yield either the corresponding carboxylic acid (1-benzyl-3-hydroxypiperidine-3-carboxylic acid)[8] or the primary amide.
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Reduction: The nitrile can be reduced using powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄) to afford a primary amine (1-benzyl-3-(aminomethyl)piperidin-3-ol). This introduces a new basic center and a point for further derivatization.
-
-
The N-Benzyl Group: This is a common protecting group for secondary amines.
-
Debenzylation: It can be cleanly removed via catalytic hydrogenation (e.g., H₂, Pd/C), exposing the secondary amine of the piperidine ring.[5] This is a crucial step for coupling the piperidine core to other molecular fragments.
-
-
The Tertiary Hydroxyl Group: While less reactive than a primary or secondary alcohol, it can still undergo reactions such as O-alkylation or esterification under specific conditions.
Strategic Application in Synthesis
This intermediate is a gateway to a variety of complex piperidine derivatives. For example, a synthetic route could involve:
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Reduction of the nitrile to a primary amine.
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Acylation of the newly formed amine with a molecule of interest.
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Removal of the N-benzyl group via hydrogenation.
-
Coupling of the now-free secondary piperidine nitrogen to another scaffold.
This stepwise functionalization allows for the controlled and predictable assembly of complex drug-like molecules.
Potential Transformations Diagram
Caption: Key synthetic transformations of the title compound.
Conclusion
1-Benzyl-3-hydroxypiperidine-3-carbonitrile is more than a mere chemical curiosity; it is a strategically designed synthetic intermediate of significant value. Its synthesis is straightforward, based on the reliable cyanohydrin formation from a readily available ketone precursor. The compound's true strength is its chemical architecture, which provides multiple, orthogonally reactive sites. This allows researchers and drug development professionals to perform selective chemical modifications, making it an ideal building block for constructing complex, biologically active molecules that feature the highly sought-after 3-hydroxypiperidine scaffold.
References
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Der Pharma Chemica. (n.d.). Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. Retrieved from [Link]
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University of Calgary. (n.d.). Ch27 : Strecker Synthesis of amino acids. Retrieved from [Link]
- Google Patents. (n.d.). CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine.
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PrepChem.com. (n.d.). Synthesis of 1-benzyl-3-hydroxypiperidine-3-carboxylic acid. Retrieved from [Link]
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ACS Publications. (2023). Synthesis of Polypeptides and Poly(α-hydroxy esters) from Aldehydes Using Strecker Synthesis. ACS Omega. Retrieved from [Link]
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Master Organic Chemistry. (n.d.). Strecker Synthesis. Retrieved from [Link]
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Pipzine Chemicals. (n.d.). 1-Benzyl-3-hydroxypiperidine-3-carbonitrile. Retrieved from [Link]
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PubChem. (n.d.). (R)-(-)-1-Benzyl-3-hydroxypiperidine. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved from [Link]
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Advent Bio. (n.d.). 1-Benzyl-3-hydroxypiperidine-3-carbonitrile. Retrieved from [Link]
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Quick Company. (n.d.). Process For Preparation Of N Benzyl 3 Hydroxy Piperidine. Retrieved from [Link]
- Google Patents. (n.d.). CN105622444A - Preparation method for 1-benzyl-3-piperidone hydrochloride.
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ResearchGate. (2003). A Facile Synthesis of 3-(Substituted benzyl)piperidines. Retrieved from [Link]
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Organic Syntheses. (n.d.). Benzyl Cyanide. Retrieved from [Link]
- Google Patents. (n.d.). CN103204801A - Synthesis method for N-Boc-3-piperidone.
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Wikipedia. (n.d.). Benzyl cyanide. Retrieved from [Link]
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